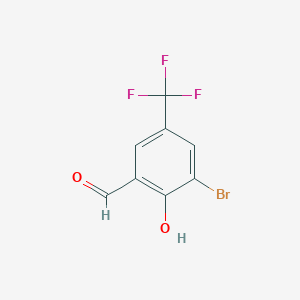

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

Beschreibung

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 886762-43-2; molecular formula: C₈H₄BrF₃O₂) is a substituted salicylaldehyde derivative characterized by a bromo (-Br), hydroxyl (-OH), and trifluoromethyl (-CF₃) group at positions 3, 2, and 5, respectively, on the benzaldehyde ring. This compound is synthesized via bromination of precursor aldehydes under optimized conditions, often involving acetic acid or ethanol as solvents and controlled reaction temperatures (60–65°C) . Its purity (95%) and hazards (H315, H319, H335: skin/eye irritation, respiratory irritation) are well-documented, with storage recommendations at 4–8°C . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical intermediates .

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-3,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNACLLRSZJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382263 | |

| Record name | 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-43-2 | |

| Record name | 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)benzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is C8H6BrF3O. The compound features a benzene ring with three substituents:

- Bromine (Br) at the 3-position

- Hydroxyl group (OH) at the 2-position

- Trifluoromethyl group (CF3) at the 5-position

These substituents significantly influence the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

Organic Synthesis

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to alcohols using reducing agents.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles.

These reactions enable the synthesis of diverse derivatives that may possess unique properties or biological activities.

Recent studies have indicated that this compound exhibits potential biological activity, particularly in:

Case Study 1: Antibacterial Activity

A study investigated a series of fluorinated benzaldehydes, revealing that modifications at the aromatic ring significantly affected their antibacterial properties. Compounds with trifluoromethyl groups exhibited improved potency against Gram-positive bacteria compared to non-fluorinated counterparts.

Case Study 2: Cytotoxicity Evaluation

In pharmacological evaluations involving structurally similar compounds, it was reported that some derivatives effectively inhibited cell proliferation in MDA-MB-231 breast cancer cells while showing reduced toxicity towards normal cells. This suggests a promising avenue for further exploration of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde as a potential anticancer agent.

Summary Table of Key Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Oxidation to acids, reduction to alcohols |

| Antimicrobial Activity | Potential effectiveness against various pathogens | MIC values of related compounds: 4 - 8 µg/mL |

| Cytotoxicity in Cancer | Inhibits proliferation in cancer cell lines while sparing normal cells | Selectivity index indicates potential for anticancer use |

Wirkmechanismus

The mechanism of action of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The table below compares key attributes of 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde with its analogues:

Biologische Aktivität

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is . The compound features:

- A bromine atom at the 3-position.

- A hydroxy group at the 2-position.

- A trifluoromethyl group at the 5-position.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar benzaldehyde derivatives can inhibit bacterial growth effectively. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

The anticancer properties of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde have been explored in various studies. Compounds containing trifluoromethyl groups have been reported to enhance the potency of anticancer agents by increasing their lipophilicity and enabling better cellular uptake. This compound may act by inducing apoptosis in cancer cells or inhibiting specific cancer-related pathways .

In Vitro Studies

- Cell Viability Assays : In studies involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. For example, at concentrations above 10 µM, significant cytotoxic effects were observed .

- Mechanism of Action : The compound's mechanism was investigated through various assays, revealing that it may inhibit key enzymes involved in cancer cell proliferation. Specifically, it was found to affect the activity of topoisomerases, which are crucial for DNA replication .

Comparative Analysis

A comparative study was conducted on several derivatives of benzaldehyde with varying substitutions. The following table summarizes their biological activities:

| Compound Name | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde | 12 | 75 |

| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 15 | 70 |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 20 | 65 |

Table: Comparative biological activity of various benzaldehyde derivatives.

Q & A

Basic: How can the synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde be optimized under acidic conditions?

Methodological Answer:

Optimization can be achieved using a diazotization approach with sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at controlled temperatures (0–20°C). For example, intermediate formation can be monitored via thin-layer chromatography (TLC), and reaction efficiency improved by stepwise addition of reagents to minimize side reactions. Post-synthesis, purification via recrystallization in acetic acid enhances yield and purity .

Advanced: How do electronic effects influence regioselectivity during functionalization of the benzaldehyde core?

Methodological Answer:

The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position relative to itself. To validate regioselectivity, density functional theory (DFT) calculations (e.g., using Gaussian with B3LYP/6-31G* basis sets) can predict reactive sites. Experimental confirmation via NOESY NMR or X-ray crystallography is critical to resolve ambiguities .

Basic: What are best practices for structural characterization using X-ray crystallography?

Methodological Answer:

For high-resolution structures, employ SHELXL for refinement, particularly for handling twinned data or high-symmetry space groups. Preprocess data with SHELXPRO to correct for absorption and scaling errors. For unstable crystals, rapid cooling (e.g., liquid N₂) during data collection preserves lattice integrity .

Advanced: How can solubility challenges in NMR analysis be addressed?

Methodological Answer:

Deuterated dimethyl sulfoxide (DMSO-d₆) or dimethylformamide (DMF-d₇) are optimal solvents due to their high polarity. If insolubility persists, derivatization strategies (e.g., converting the aldehyde to a Schiff base) improve solubility. Dynamic light scattering (DLS) can assess aggregation prior to analysis .

Advanced: How to resolve contradictions between spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

Cross-validate using complementary techniques:

- X-ray crystallography confirms molecular geometry.

- 2D NMR (COSY, HSQC) verifies proton-carbon connectivity.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

If discrepancies persist, assess sample purity via HPLC and rule out polymorphic forms .

Advanced: Which computational parameters are critical for modeling reactivity?

Methodological Answer:

Prioritize Fukui indices to identify nucleophilic/electrophilic sites. For docking studies (e.g., antifungal targets), use AutoDock Vina with force fields parameterized for halogen bonds. Solvent effects should be modeled implicitly using the Poisson-Boltzmann equation .

Basic: What strategies enable efficient derivatization into boronic acids?

Methodological Answer:

The bromine substituent serves as a leaving group for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). Purify intermediates via silica gel chromatography, monitoring boronate formation via ¹¹B NMR .

Basic: How to assess compound stability under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

Store at -20°C in amber vials under inert gas to prevent oxidation .

Advanced: How to design analogs for antimicrobial activity screening?

Methodological Answer:

Introduce electron-deficient substituents (e.g., nitro groups) to enhance interaction with microbial enzymes (e.g., leucyl-tRNA synthetase). Perform molecular docking (Glide SP mode) to prioritize analogs. Validate via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

Advanced: What green chemistry approaches reduce environmental impact?

Methodological Answer:

Adopt microwave-assisted synthesis to reduce reaction time and energy. Replace traditional solvents with cyclopentyl methyl ether (CPME) or water. Evaluate using EcoScale metrics, targeting E-factors <10. Real-time monitoring via in-situ IR ensures reaction completion without excess reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.